2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with a phenyl ring modified by 3,5-difluoro and 4-propoxy groups. The dioxaborolane ring (commonly termed "pinacol boronate") stabilizes the boron center, enhancing its utility in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . The 3,5-difluoro substituents act as electron-withdrawing groups (EWGs), while the 4-propoxy group is electron-donating (EDG), creating a unique electronic profile that influences reactivity in catalytic processes .
Properties
IUPAC Name |
2-(3,5-difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-6-7-19-13-11(17)8-10(9-12(13)18)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXOOKQVUMAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Protocol (Adapted from Source)
Substrate : 3,5-Difluoro-4-propoxybromobenzene
Reagents :
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Bis(pinacolato)diboron (1.2 eq)
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Pd(dppf)Cl₂ (5 mol%)
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Potassium acetate (3 eq)
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1,4-Dioxane (solvent)
Conditions :
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Temperature: 90°C
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Time: 7 hours
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Atmosphere: Nitrogen
Workup :
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Quench with water, extract with ethyl acetate.
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Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Optimization Insights
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Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl systems due to enhanced stability.
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Solvent Effects : 1,4-Dioxane minimizes side reactions vs. THF or DMF.
Lithiation-Borylation Strategy
This approach utilizes directed ortho-metalation (DoM) followed by trapping with a boronic ester.
Reaction Mechanism
Protocol (Adapted from Source)
Substrate : 3,5-Difluoro-4-propoxyiodobenzene
Reagents :
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n-BuLi (2.5 M in hexanes, 1.1 eq)
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2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.05 eq)
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THF (solvent)
Conditions :
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Temperature: −78°C → RT
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Time: 12–18 hours
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Atmosphere: Nitrogen
Workup :
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Quench with saturated NH₄Cl, extract with dichloromethane.
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Dry over MgSO₄, concentrate, and distill under reduced pressure.
Optimization Insights
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Temperature Control : Slow warming (−78°C → RT) prevents decomposition of the lithiated intermediate.
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Substrate Scope : Iodides > Bromides due to faster oxidative addition.
Comparative Analysis of Methods
Large-Scale Industrial Synthesis
For kilogram-scale production, continuous flow reactors enhance reproducibility:
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Miyaura System :
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Lithiation-Borylation :
Troubleshooting Common Issues
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Aryl or Vinyl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenyl Compounds: Formed from substitution reactions.
Scientific Research Applications
Organic Synthesis
Role as a Reagent :
2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules. This capability is particularly significant in the pharmaceutical industry for developing new drug candidates.
Case Study :
In a study focused on synthesizing fluorinated compounds, this dioxaborolane was employed to facilitate the formation of carbon-carbon bonds under mild conditions, showcasing its effectiveness in creating diverse molecular architectures .
Material Science
Polymer Development :
This compound contributes to the formulation of advanced materials. It is used to enhance the properties of polymers and coatings by improving their thermal stability and mechanical strength. Such enhancements are crucial for applications requiring durable materials.
Case Study :
Research has demonstrated that incorporating this dioxaborolane into polymer matrices leads to significant improvements in thermal resistance and chemical durability compared to traditional materials .
Pharmaceuticals
Fluorinated Drug Development :
The presence of fluorine atoms in the compound enhances the biological activity and metabolic stability of pharmaceuticals. This property is particularly beneficial in drug design where fluorinated derivatives often exhibit improved pharmacokinetic profiles.
Case Study :
A recent investigation highlighted the use of this compound in synthesizing novel fluorinated analogs of existing drugs, resulting in candidates with enhanced efficacy against specific targets .
Analytical Chemistry
Intermediate for Analytical Standards :
In analytical chemistry, 2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a key intermediate for preparing analytical standards. Its unique structure allows for precise detection and quantification of various substances in complex mixtures.
Case Study :
An application study showed how this compound was used to create calibration standards for mass spectrometry analysis of environmental samples, improving detection limits and accuracy .
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to structurally related 1,3,2-dioxaborolanes with varying aryl substituents (Table 1). Key differences include:
Key Observations:
- Electronic Effects: The 3,5-difluoro substituents increase the electrophilicity of the boron center, facilitating transmetalation in Suzuki reactions. However, the electron-donating propoxy group may partially counteract this effect .
Q & A
Q. What is the role of this boronate ester in Suzuki-Miyaura cross-coupling reactions, and how should reaction conditions be optimized?
This compound acts as an arylboron reagent in palladium-catalyzed cross-couplings to form biaryl or aryl-heteroaryl bonds. Key optimization parameters include:
Q. How can the purity and structural integrity of this compound be confirmed after synthesis?
Use a combination of:
Q. What are the recommended storage conditions to prevent degradation?
Store under argon at –20°C in anhydrous solvents (e.g., THF or DCM) to minimize boronate hydrolysis. Desiccants like molecular sieves are critical for long-term stability .
Advanced Research Questions
Q. How do electronic effects of the 3,5-difluoro and 4-propoxy substituents influence reactivity in cross-coupling?
- The electron-withdrawing fluoro groups enhance oxidative addition to Pd(0) but may reduce transmetallation efficiency.
- The electron-donating propoxy group stabilizes the boronate but can sterically hinder coupling partners.
- Balance these effects by adjusting catalyst loading (2–5 mol%) and using bulky ligands (e.g., SPhos) .
Q. What strategies resolve contradictions in NMR data for structurally similar dioxaborolanes?
- Dynamic effects : Low-temperature NMR (–40°C) can resolve rotational barriers in hindered aryl-boronate systems .
- Isotopic labeling : ¹⁹F NMR tracks fluorine environments in cases of overlapping signals .
- X-ray crystallography : Confirm regiochemistry when NMR is ambiguous (e.g., distinguishing para/meta substitution) .
Q. How can chemoselectivity be achieved when coupling this boronate with polyhalogenated arenes?
- Directed ortho-metalation : Use directing groups (e.g., –OMe) to bias coupling sites .
- Protecting groups : Temporarily block reactive halogens (e.g., –Br) with TMS before coupling .
- Kinetic control : Low-temperature reactions favor faster oxidative addition at electron-deficient positions .
Q. What are the challenges in synthesizing this compound, and how are they mitigated?
- Boronation regiochemistry : Directed lithiation (e.g., using LDA) at –OPropoxy ensures correct substitution .
- Pinacol boronate stability : Avoid protic solvents during synthesis; use anhydrous MgSO₄ for workup .
- Yield optimization : Catalytic B₂pin₂ (0.2 mol%) with UiO-type metal-organic frameworks improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
